Sulfo-Cyanine3 NHS Ester: A Comprehensive Technical Guide for Researchers
Sulfo-Cyanine3 NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Sulfo-Cyanine3 NHS ester, a fluorescent dye widely used in biological research. Tailored for researchers, scientists, and drug development professionals, this document details the dye's properties, applications, and the experimental protocols necessary for its effective use.
Introduction to Sulfo-Cyanine3 NHS Ester
Sulfo-Cyanine3 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] It is an analog of Cy3® NHS ester and is frequently used as a replacement for Cy3®, Alexa Fluor 546, and DyLight 549.[3][4] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and peptides in aqueous solutions without the need for organic co-solvents.[2][3] This property is especially beneficial for proteins that have low solubility or are prone to denaturation in the presence of organic solvents.[2][5] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[6]
Physicochemical and Spectroscopic Properties
The key characteristics of Sulfo-Cyanine3 NHS ester are summarized in the table below, providing essential data for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C34H38N3NaO10S2 | [3] |
| Molecular Weight | 735.80 g/mol | [3] |
| Appearance | Dark red crystals | [3] |
| Solubility | High in water, good in polar organic solvents (DMF, DMSO) | [3] |
| Excitation Maximum (λex) | 548 - 555 nm | [3][6][7] |
| Emission Maximum (λem) | 563 - 570 nm | [3][6][7] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [3][7] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [3][7] |
| Correction Factor (CF260) | 0.03 | [3] |
| Correction Factor (CF280) | 0.06 | [3] |
Applications in Research
The bright fluorescence and excellent water solubility of Sulfo-Cyanine3 NHS ester make it a versatile tool for a wide range of applications in biological research, including:
-
Fluorescence Microscopy: Labeling of antibodies and other probes for immunofluorescence staining allows for the visualization of specific proteins and subcellular structures.
-
Flow Cytometry: Conjugated to antibodies, it enables the identification and quantification of specific cell populations.
-
Western Blotting: Labeled secondary antibodies provide a fluorescent signal for the detection of target proteins.[8]
-
ELISA and other Immunoassays: Used to generate a quantifiable fluorescent signal in various assay formats.[8]
-
Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for use in various downstream applications.
Experimental Protocols
Protein Labeling with Sulfo-Cyanine3 NHS Ester
This protocol provides a general procedure for labeling proteins, such as antibodies, with Sulfo-Cyanine3 NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
Sulfo-Cyanine3 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25 spin column)
-
Elution Buffer (e.g., PBS pH 7.2-7.4)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
A starting molar ratio of 10:1 (dye:protein) is recommended.[10] This ratio may need to be optimized for your specific protein.
-
Add the calculated volume of the Sulfo-Cyanine3 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous mixing.[10]
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 550 nm (A550).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (A550 * CF280)] / ε_protein
-
Dye Concentration (M) = A550 / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
-
Western Blotting with a Sulfo-Cyanine3-labeled Secondary Antibody
This protocol outlines the general steps for using a Sulfo-Cyanine3-labeled secondary antibody for fluorescent Western blotting.
Materials:
-
PVDF or low-fluorescence PVDF membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
Sulfo-Cyanine3-labeled secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the Sulfo-Cyanine3-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Protect the membrane from light from this step onwards.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Imaging: Image the membrane using a fluorescent imaging system with appropriate excitation and emission filters for Sulfo-Cyanine3 (e.g., excitation ~550 nm, emission ~570 nm).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antibody Labeling and Purification
The following diagram illustrates the key steps involved in labeling an antibody with Sulfo-Cyanine3 NHS ester and purifying the resulting conjugate.
Caption: Workflow for Antibody Labeling with Sulfo-Cyanine3 NHS Ester.
Visualizing the MAPK/ERK Signaling Pathway
Sulfo-Cyanine3 labeled antibodies are instrumental in studying signaling pathways. For instance, an antibody targeting a key protein in the MAPK/ERK pathway can be labeled to visualize its activation and localization within the cell. The following diagram depicts a simplified representation of the MAPK/ERK signaling cascade, which is often studied using fluorescently labeled antibodies.
Caption: Simplified MAPK/ERK Signaling Pathway.
Storage and Stability
For optimal performance and longevity, Sulfo-Cyanine3 NHS ester should be stored at -20°C, protected from light and moisture.[1][3] When stored correctly, the dye is stable for at least 12 months.[1][3] Reconstituted dye stock solutions in DMSO can be stored at -20°C for a few weeks, but fresh solutions are always recommended for the best results.[9] Labeled protein conjugates should be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage, also protected from light.[9]
Conclusion
Sulfo-Cyanine3 NHS ester is a robust and versatile fluorescent probe for labeling biomolecules in a wide array of research applications. Its excellent water solubility, bright fluorescence, and straightforward conjugation chemistry make it an invaluable tool for scientists and researchers in the fields of cell biology, immunology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this powerful fluorescent dye in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. MAPK Signaling Antibodies [rockland.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signaling pathway | Abcam [abcam.com]
- 8. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
